ethyl 2-{[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate
Description
Ethyl 2-{[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, cyano, and ethoxyphenyl groups
Properties
IUPAC Name |
ethyl 2-[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-3-25-13-7-5-12(6-8-13)17-14(9-20)18(22)23-19(15(17)10-21)27-11-16(24)26-4-2/h5-8H,3-4,11H2,1-2H3,(H2,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSYOTWMARIFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)OCC)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the condensation of propionaldehyde, malononitrile, and cyanothioacetamide to form intermediate compounds, which are then further reacted to yield the final product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies indicate that derivatives of similar structures exhibit significant activity against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for development as an antimicrobial agent .
1.2 Antioxidant Properties
Research has demonstrated that ethyl 2-{[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate and its derivatives possess antioxidant activities. These compounds can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro studies have employed methods such as DPPH radical scavenging assays to quantify these effects, showing that certain derivatives outperform standard antioxidants .
1.3 Enzyme Inhibition
The compound acts as an inhibitor of various enzymes, particularly those involved in metabolic pathways relevant to disease progression. For instance, it has been noted for its potential to inhibit acetylcholinesterase, which is significant in the context of neurodegenerative diseases like Alzheimer's . This enzyme inhibition can lead to increased levels of neurotransmitters, thereby enhancing cognitive function.
Case Studies
2.1 Synthesis and Evaluation of Derivatives
A study conducted by Madhavi and Ramanamma synthesized a series of ethyl 2-amino derivatives and evaluated their biological activities. Among these, specific compounds demonstrated enhanced antibacterial and antioxidant properties compared to their parent structures. The presence of functional groups such as hydroxyl or dimethylamino significantly influenced their activity profiles .
2.2 Targeting Adenosine Receptors
Research has indicated that amino-3,5-dicyanopyridine derivatives can serve as ligands for adenosine receptors. These receptors are implicated in various physiological processes, including cardiovascular function and neurotransmission. The structural modifications introduced by this compound enhance binding affinity and selectivity toward these receptors, making it a candidate for further pharmacological exploration .
Mechanism of Action
The mechanism of action of ethyl 2-{[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with amino, cyano, and ethoxyphenyl substitutions. Examples include:
- 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate
- 2-{[6-amino-3,5-dicyano-4-phenylpyridin-2-yl]sulfanyl}acetate
Uniqueness
Ethyl 2-{[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate is unique due to its specific ethoxyphenyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
Ethyl 2-{[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate is a complex organic compound with significant biological activity. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyridine ring with multiple functional groups, including amino and cyano substituents, which contribute to its biological activity.
The primary mechanism of action for this compound involves its interaction with adenosine receptors , particularly the A1 subtype. The binding affinity to these receptors modulates various biochemical pathways, influencing cellular responses such as:
- Inhibition of adenylyl cyclase activity : This results in decreased cyclic AMP levels, affecting numerous signaling pathways.
- Neuroprotective effects : By modulating neurotransmitter release, the compound may exhibit neuroprotective properties against ischemic damage .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies involving various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus), the compound demonstrated significant inhibitory effects. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods, showing promising results against both Gram-positive and Gram-negative bacteria .
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies have shown that the compound possesses anticancer properties. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
Case Studies and Research Findings
- Neuroprotective Effects : A study highlighted the neuroprotective potential of the compound in models of oxidative stress. It was found to reduce neuronal cell death and improve survival rates in cultured neurons exposed to toxic agents .
- Anti-inflammatory Properties : this compound has been evaluated for its anti-inflammatory effects in animal models. The results showed a reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
- Cardiovascular Benefits : Preliminary studies indicate that the compound may have cardiovascular benefits by modulating heart rate and blood pressure through its action on adenosine receptors, which are known to play a role in cardiovascular regulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-{[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution at the pyridine C2-sulfanyl position. A key approach involves reacting potassium 2-acyl-1,1,3,3-tetracyanopropenides with thiol-containing reagents under basic conditions (e.g., KOH/EtOH). Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for thiol:precursor) are critical to minimize side reactions like over-alkylation .
- Optimization : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the cyano groups. Yields typically range from 65% to 78%, depending on the purity of the 4-ethoxyphenyl precursor .
Q. How can the molecular structure and purity of this compound be validated?
- Characterization Techniques :
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond angles (e.g., C–S–C ~105°) and confirms regiochemistry of the sulfanylacetate moiety .
- NMR Spectroscopy : Key signals include δ 1.35 ppm (triplet, CH2CH3 from ethoxy group) and δ 4.25 ppm (quartet, OCH2). The absence of δ 2.5–3.0 ppm signals ensures no residual thiol impurities .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C19H17N4O3S) with <2 ppm error .
Q. What are the functional groups critical for its biological activity?
- Key Groups :
- Cyano (-CN) groups at C3 and C5: Enhance electron-withdrawing effects, stabilizing the pyridine ring and influencing binding to biological targets .
- Sulfanylacetate (-S-CH2-COOEt) : Provides flexibility for hydrogen bonding and hydrophobic interactions in enzyme active sites .
- 4-Ethoxyphenyl substituent : Modulates lipophilicity and π-π stacking potential, critical for membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in antimicrobial IC50 values (e.g., 8–25 µM against S. aureus) may arise from variations in assay conditions.
- Resolution Strategies :
- Standardize protocols (e.g., broth microdilution per CLSI guidelines).
- Control solvent effects (DMSO concentrations ≤1% v/v) to avoid false negatives .
- Use isogenic mutant strains to confirm target specificity .
Q. What computational methods are suitable for studying its interaction with cytochrome P450 enzymes?
- Approach :
- Molecular Docking (AutoDock Vina) : Simulate binding poses using the CYP3A4 crystal structure (PDB: 1TQN). Focus on the heme-Fe coordination and hydrophobic pockets .
- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Monitor RMSD (<2.0 Å indicates stable binding) .
- QM/MM Calculations : Evaluate electron transfer mechanisms during metabolic oxidation of the ethoxy group .
Q. How can the sulfanylacetate moiety be modified to enhance metabolic stability without compromising activity?
- Design Strategies :
- Bioisosteric Replacement : Substitute the ester (COOEt) with a amide (CONH2) to reduce esterase-mediated hydrolysis. This maintains hydrogen-bonding capacity while improving plasma stability .
- Deuterium Labeling : Replace α-hydrogens in the CH2 group with deuterium to slow oxidative metabolism (isotope effect) .
Methodological Notes for Data Interpretation
- Spectral Artifacts : In NMR, residual ethanol solvent (δ 1.17 ppm) may overlap with ethoxy signals. Use DMSO-d6 for clearer resolution .
- Crystallography Pitfalls : Avoid crystals grown from polar protic solvents (e.g., H2O/MeOH), which may introduce lattice disorders. Opt for DCM/hexane diffusion methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
